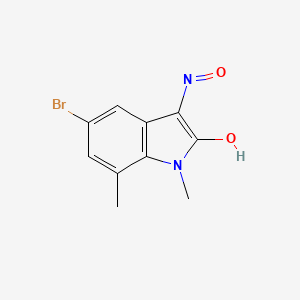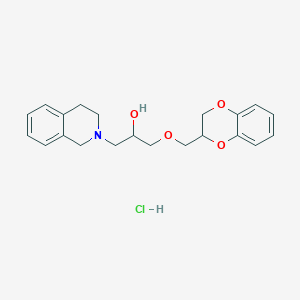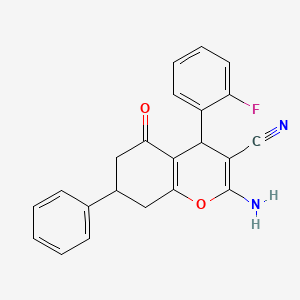
3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as musk ketone, is a synthetic fragrance compound commonly used in perfumes, cosmetics, and household products. This compound has been the subject of numerous scientific studies due to its unique properties and potential applications. In
Scientific Research Applications
Musk ketone has been the subject of numerous scientific studies due to its potential applications in a wide range of fields. In the pharmaceutical industry, 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In the cosmetic industry, 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has been studied for its ability to enhance the scent of perfumes and other fragrances. In the field of environmental science, 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has been investigated for its potential to act as an endocrine disruptor and for its persistence in the environment.
Mechanism of Action
The mechanism of action of 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone is not fully understood, but it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. It may also interact with other receptors, including the serotonin receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
Musk ketone has been shown to have a range of biochemical and physiological effects. In animal studies, 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has been found to have anti-inflammatory effects and to improve cognitive function. It has also been shown to have estrogenic and anti-androgenic effects, which may contribute to its potential as an endocrine disruptor.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone for lab experiments is its stability, which allows for consistent results over time. However, its potential as an endocrine disruptor and its persistence in the environment may limit its use in certain experiments, particularly those involving aquatic organisms.
Future Directions
There are numerous future directions for research on 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal studies. Another area of interest is its potential as an endocrine disruptor, as further research could help to better understand its effects on the environment and human health. Additionally, research on the mechanism of action of 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone could lead to the development of new drugs with similar properties.
Synthesis Methods
Musk ketone can be synthesized through a variety of methods, including the Friedel-Crafts reaction, the Knoevenagel condensation reaction, and the Claisen-Schmidt reaction. The most common method involves the reaction of 4-butoxybenzaldehyde with 6-methyl-2-naphthaldehyde in the presence of a base catalyst, followed by cyclization of the resulting intermediate to form 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone.
properties
IUPAC Name |
(3Z)-3-[(4-butoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O3/c1-3-4-13-28-24-11-6-19(7-12-24)15-23-17-25(29-26(23)27)22-10-9-20-14-18(2)5-8-21(20)16-22/h5-12,14-17H,3-4,13H2,1-2H3/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAMWTHMTUUIRZ-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC4=C(C=C3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC4=C(C=C3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid](/img/structure/B5031412.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5031420.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5031423.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5031428.png)


![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)


![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5031497.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5031508.png)